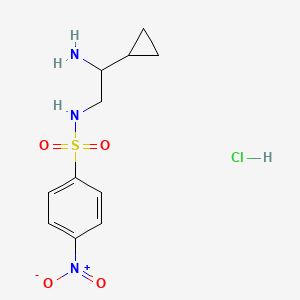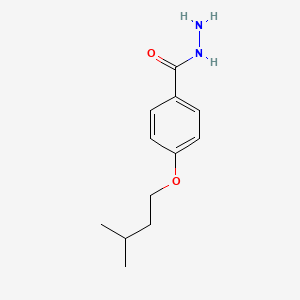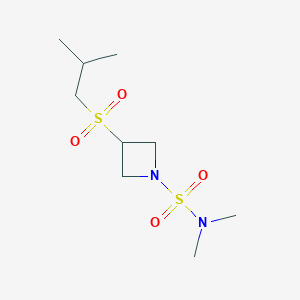
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ACES, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based buffer that is used to maintain a stable pH in biological experiments. ACES is a zwitterionic buffer that is effective in the pH range of 6.5-8.0. It is commonly used in biochemical and physiological experiments due to its stability and low toxicity.
Mecanismo De Acción
ACES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.0, which makes it effective in the pH range of 6.5-8.0. ACES is a zwitterionic buffer, which means that it has both positive and negative charges. This property makes it effective in maintaining a stable pH in biological experiments.
Biochemical and Physiological Effects
ACES has low toxicity and is commonly used in biochemical and physiological experiments. It has been shown to have minimal effects on enzyme activity and protein structure. ACES is also effective in stabilizing the activity of pH-sensitive enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACES has several advantages for lab experiments. It is a stable buffer that maintains a constant pH over a wide range of temperatures. It has low toxicity and does not interfere with enzyme activity or protein structure. However, ACES has some limitations. It is not effective in acidic or basic pH ranges, and it is not suitable for experiments that require a pH below 6.5 or above 8.0.
Direcciones Futuras
There are several future directions for the use of ACES in scientific research. One area of interest is the study of membrane transport and ion channels. ACES has been shown to be effective in the study of pH-sensitive ion channels, and further research could lead to new insights into these important cellular processes. Another area of interest is the use of ACES in drug delivery systems. ACES has been shown to be effective in stabilizing pH-sensitive drugs, and further research could lead to the development of new drug delivery systems. Finally, ACES could be used in the development of biosensors for the detection of pH-sensitive molecules. Overall, the future directions for the use of ACES in scientific research are promising and could lead to new breakthroughs in several areas of study.
Métodos De Síntesis
The synthesis of ACES involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 2-amino-2-cyclopropylethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride.
Aplicaciones Científicas De Investigación
ACES is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. ACES is also used in the study of membrane transport and ion channels. It is an effective buffer for the study of pH-sensitive enzymes and proteins.
Propiedades
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16;/h3-6,8,11,13H,1-2,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMGPEYFWHEUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)

![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)
